molecular formula C17H14N4O2S B2448194 2-benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide CAS No. 941990-30-3

2-benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2448194
CAS No.: 941990-30-3
M. Wt: 338.39
InChI Key: LFPUAVKIFZYYTA-UHFFFAOYSA-N
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Description

2-Benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a thiazole ring, which is known for its versatility in medicinal chemistry, and a pyridine moiety, which is often found in biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the benzamido and pyridin-3-ylmethyl groups. One common method involves the reaction of 2-aminothiazole with benzoyl chloride to form the benzamido derivative. This intermediate is then reacted with pyridin-3-ylmethyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzamido and pyridin-3-ylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is unique due to its specific combination of the thiazole and pyridine rings, which confer distinct biological activities. Its ability to selectively inhibit CK1δ and CK1ε makes it a valuable tool in cancer research and potentially other therapeutic areas.

Properties

IUPAC Name

2-benzamido-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-15(13-6-2-1-3-7-13)21-17-20-14(11-24-17)16(23)19-10-12-5-4-8-18-9-12/h1-9,11H,10H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPUAVKIFZYYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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